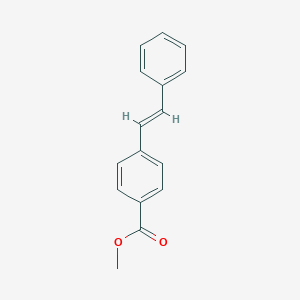

4-(Methoxycarbonyl)stilbene

Vue d'ensemble

Description

4-(Methoxycarbonyl)stilbene is a derivative of stilbene, a compound known for its diverse applications in pharmaceutical and material chemistry. Stilbenes are characterized by their 1,2-diphenylethene core structure, which can exist in both trans and cis forms. The trans form is thermodynamically more stable and exhibits more potent biological activities compared to the cis form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)stilbene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs large-scale Wittig reactions followed by esterification. The reaction conditions are optimized to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Methoxycarbonyl)stilbene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the stilbene into its corresponding stilbene oxide.

Reduction: Reduction reactions can be used to hydrogenate the double bond, converting the stilbene into a bibenzyl derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Stilbene oxide derivatives.

Reduction: Bibenzyl derivatives.

Substitution: Halogenated or nitrated stilbene derivatives.

Applications De Recherche Scientifique

1.1 Anticancer Properties

Stilbene derivatives, including 4-(methoxycarbonyl)stilbene, have been extensively studied for their anticancer properties. Research indicates that compounds with methoxy and nitro groups exhibit significant antiproliferative activity against various cancer cell lines. For instance, systematic studies have shown that certain stilbene derivatives selectively target cancer cells by binding to tubulin, disrupting the microtubule cytoskeleton and inhibiting cell division .

Table 1: Anticancer Activity of Stilbene Derivatives

1.2 Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies have indicated that stilbene derivatives can enhance the efficacy of conventional antibiotics like ciprofloxacin and cefotaxime against both gram-positive and gram-negative bacteria. This synergistic effect suggests potential applications in antimicrobial therapy .

Material Science Applications

2.1 Optical Properties

The stilbene structure is notable for its photochemical properties, making it suitable for applications in materials science. Stiff-stilbenes, which are analogues of traditional stilbenes, have been studied for their high quantum yield in photochemical isomerization and thermal stability . These properties can be utilized in developing smart materials and optical switches.

Table 2: Optical Properties of Stilbene Derivatives

| Compound Name | Quantum Yield | Thermal Stability | Application |

|---|---|---|---|

| Stiff-stilbene | High | Stable | Molecular rotors |

| This compound | Moderate | Moderate | Fluorophores |

Case Studies and Research Findings

3.1 Case Study: Hybridization for Enhanced Activity

Recent studies have explored hybridizing stilbene with other bioactive moieties to improve its bioactivity. For example, the introduction of heteroaromatic groups into the stilbene scaffold has resulted in compounds with potent anti-proliferative activity against multiple cancer cell lines . This approach highlights the potential of this compound as a scaffold for designing novel therapeutic agents.

3.2 Case Study: Environmental Applications

Research has also focused on the use of stilbene derivatives as antiseptics and disinfectants in environmental samples. The analytical properties of these compounds have been optimized for detection using high-performance liquid chromatography (HPLC), showcasing their utility in both medical and environmental contexts .

Mécanisme D'action

The mechanism of action of 4-(Methoxycarbonyl)stilbene involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound can inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis in cancer cells.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Comparaison Avec Des Composés Similaires

4-(Methoxycarbonyl)stilbene can be compared with other stilbene derivatives such as:

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Combretastatin: A potent anticancer agent that disrupts the microtubule network in cancer cells.

Uniqueness: this compound is unique due to its specific methoxycarbonyl functional group, which imparts distinct chemical and biological properties compared to other stilbene derivatives .

Activité Biologique

4-(Methoxycarbonyl)stilbene, a member of the stilbene family, has garnered attention due to its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory responses, and other therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its methoxycarbonyl substituent on one of the phenyl rings. This structural feature significantly influences its biological activity. Stilbenes are known for their ability to interact with various biological targets, including enzymes and receptors, thereby modulating numerous physiological processes.

1. Anticancer Properties

Stilbene derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Tubulin Interaction : Similar to other stilbenes like Combretastatin A-4 (CA-4), this compound exhibits cytotoxic effects by binding to tubulin, disrupting microtubule dynamics essential for cell division .

- Cell Cycle Arrest : Studies have shown that stilbene derivatives can induce cell cycle arrest in cancer cells. For instance, this compound has been reported to affect the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Tubulin binding and microtubule disruption |

| HCT116 | 8.0 | Induction of apoptosis via caspase activation |

| HeLa | 10.0 | Inhibition of PI3K-AKT pathway |

2. Anti-inflammatory Activity

The anti-inflammatory potential of stilbenes has been linked to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB:

- Cytokine Inhibition : Research suggests that this compound can reduce levels of IL-6 and TNF-α in various cellular models . This inhibition is critical in conditions characterized by chronic inflammation.

- Oxidative Stress Modulation : Stilbenes activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress. This mechanism suggests that this compound may protect against oxidative damage in tissues .

Study on Cancer Cell Lines

A systematic evaluation of several stilbene derivatives, including this compound, demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HCT116. The study highlighted that the presence of the methoxycarbonyl group enhances the compound's interaction with tubulin heterodimers, leading to effective disruption of microtubular structures essential for mitosis .

Anti-inflammatory Effects in Animal Models

In vivo studies have indicated that administration of this compound reduces inflammation markers in animal models of arthritis. The compound showed a dose-dependent decrease in edema and inflammatory cytokine levels when tested on C57BL/6 mice .

Future Directions

The promising biological activities of this compound warrant further exploration:

- Clinical Trials : Future studies should focus on clinical trials to evaluate the efficacy and safety profile of this compound in humans.

- Structural Modifications : Ongoing research into structural modifications may enhance its bioavailability and therapeutic index.

Propriétés

IUPAC Name |

methyl 4-[(E)-2-phenylethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHFZNARASKJAS-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.